N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isonicotinamide
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Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HMN-176 and is a member of the quinoline family. HMN-176 has been shown to exhibit anti-tumor properties and has been the focus of several studies exploring its mechanism of action and potential uses in cancer treatment.
Scientific Research Applications
- HMNQ derivatives have demonstrated promising antimalarial effects. Researchers have explored their potential as novel antimalarial agents due to their ability to inhibit parasite growth and disrupt the Plasmodium life cycle .
- HMNQ derivatives exhibit cytotoxicity against cancer cells. Their unique quinoline scaffold makes them interesting candidates for developing targeted anticancer drugs. Studies have investigated their impact on various cancer types, including breast, lung, and colon cancers .
- HMNQ derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. Researchers are exploring their potential as alternatives to existing antibiotics, especially in the context of antibiotic resistance .
- Preliminary studies suggest that HMNQ derivatives possess antiviral properties. They may inhibit viral replication or entry, making them relevant for combating viral infections .
- HMNQ derivatives exhibit anti-inflammatory and analgesic properties. These compounds could be valuable in managing pain and inflammation-related conditions .
- Researchers have investigated HMNQ derivatives for their cardiovascular effects. These compounds may impact blood pressure, vascular function, or lipid metabolism .
Antimalarial Activity
Anticancer Properties
Antibacterial Effects
Antiviral Potential
Anti-inflammatory and Analgesic Effects
Cardiovascular Applications
properties
IUPAC Name |
N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-4-3-5-16-12-17(19(24)22-18(14)16)13-23(10-11-26-2)20(25)15-6-8-21-9-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIWWVXNVUFDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide |
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